molecular formula C13H16O4 B7659030 [(3S)-oxolan-3-yl] 3-ethoxybenzoate

[(3S)-oxolan-3-yl] 3-ethoxybenzoate

Cat. No.: B7659030
M. Wt: 236.26 g/mol
InChI Key: LAYXCSOPXLRDIE-LBPRGKRZSA-N
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Description

[(3S)-Oxolan-3-yl] 3-ethoxybenzoate is a chiral ester derivative combining a tetrahydrofuran (oxolane) ring with a substituted benzoate group. Its structure comprises a 3-ethoxybenzoate moiety linked to the (3S)-oxolan-3-yl group, rendering it distinct in reactivity and stereochemical behavior compared to non-chiral or differently substituted analogs.

Synthesis of this compound typically involves stereoselective methods, as exemplified in European patent applications where (3S)-oxolan-3-ol is reacted with activated benzoic acid derivatives under controlled conditions . Analytical characterization, such as LC/MS (retention time: 0.95 min under specific conditions), highlights its physicochemical stability and suitability for further functionalization in drug discovery pipelines .

Properties

IUPAC Name

[(3S)-oxolan-3-yl] 3-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-16-11-5-3-4-10(8-11)13(14)17-12-6-7-15-9-12/h3-5,8,12H,2,6-7,9H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYXCSOPXLRDIE-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)C(=O)O[C@H]2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : The (3S) vs. (3R) configuration in oxolan-3-yl derivatives significantly impacts biological activity and synthetic pathways. For instance, (3R)-oxolan-3-yl sulfonates are often intermediates in nucleophilic substitution reactions, whereas (3S)-configured esters may exhibit preferential binding in chiral environments .
  • Reactivity : Sulfonate esters (e.g., 4-methylbenzenesulfonate) are more electrophilic than benzoates, enabling faster reactions in SN2 mechanisms. The 3-ethoxybenzoate group, by contrast, offers moderate electron-withdrawing effects, stabilizing the ester linkage .

Ethoxy-Substituted Benzoate Derivatives

Compound Substituents CAS Number Toxicity Profile Applications
[(3S)-Oxolan-3-yl] 3-ethoxybenzoate Single ethoxy group at C3 Not available Not studied Pharmaceutical intermediate
3,4,5-Triethoxybenzoic Acid Ethoxy groups at C3, C4, C5 6970-19-0 Toxicology "not thoroughly studied" Antioxidant or polymer synthesis

Key Observations :

  • Substituent Effects : Increasing ethoxy substitution (e.g., 3,4,5-triethoxy) enhances lipophilicity and may alter metabolic pathways. However, the triethoxy variant’s toxicity remains uncharacterized, posing regulatory challenges .
  • Functional Utility: Mono-ethoxy benzoates like [(3S)-oxolan-3-yl] 3-ethoxybenzoate are preferred in drug synthesis due to balanced solubility and steric accessibility, whereas poly-ethoxy analogs are niche in material science .

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